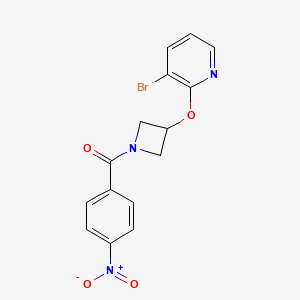
2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate is an organic compound with the molecular formula C16H13ClO3. This compound is characterized by the presence of an acetyl group, a chloro group, a methyl group, and a methoxybenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate typically involves the esterification of 2-Acetyl-4-chloro-5-methylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Solvents such as dichloromethane or toluene are commonly used, and the reaction temperature is maintained between 50-70°C.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved include signal transduction pathways and metabolic pathways, depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetyl-4-methylphenyl 4-chlorobenzoate
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate
- N-acetyl 2-bromo-5-chloro-4-methylaniline
Uniqueness
2-Acetyl-4-chloro-5-methylphenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
88952-16-3 |
|---|---|
Fórmula molecular |
C17H15ClO4 |
Peso molecular |
318.7 g/mol |
Nombre IUPAC |
(2-acetyl-4-chloro-5-methylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C17H15ClO4/c1-10-8-16(14(11(2)19)9-15(10)18)22-17(20)12-4-6-13(21-3)7-5-12/h4-9H,1-3H3 |
Clave InChI |
GDNYSMKIBLGNRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C(=O)C)OC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B14131005.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14131028.png)









![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14131082.png)

